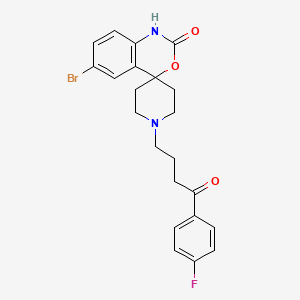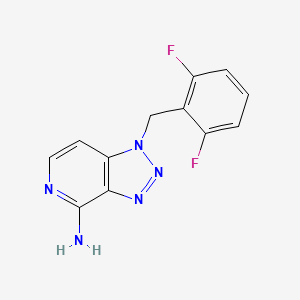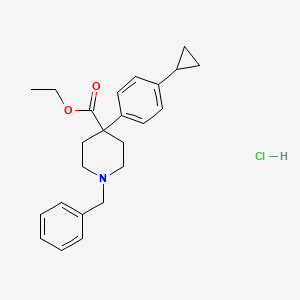
4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the cyclopropylphenyl and phenylmethyl groups. The final step involves esterification and conversion to the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the phenylmethyl group.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including analgesic, anti-inflammatory, or antipsychotic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring and aromatic groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidinecarboxylic acid derivatives: These compounds share the piperidine core structure and may have similar pharmacological activities.
Cyclopropylphenyl derivatives: Compounds with the cyclopropylphenyl group may exhibit similar chemical reactivity and biological effects.
Phenylmethyl derivatives: These compounds are known for their diverse applications in medicinal chemistry.
Uniqueness
The uniqueness of 4-Piperidinecarboxylic acid, 4-(4-cyclopropylphenyl)-1-(phenylmethyl)-, ethyl ester, hydrochloride lies in its specific combination of functional groups, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
130820-41-6 |
|---|---|
Formule moléculaire |
C24H30ClNO2 |
Poids moléculaire |
400.0 g/mol |
Nom IUPAC |
ethyl 1-benzyl-4-(4-cyclopropylphenyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C24H29NO2.ClH/c1-2-27-23(26)24(22-12-10-21(11-13-22)20-8-9-20)14-16-25(17-15-24)18-19-6-4-3-5-7-19;/h3-7,10-13,20H,2,8-9,14-18H2,1H3;1H |
Clé InChI |
DDWBXKNVHNZGOS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCN(CC1)CC2=CC=CC=C2)C3=CC=C(C=C3)C4CC4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


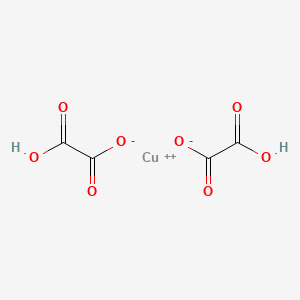

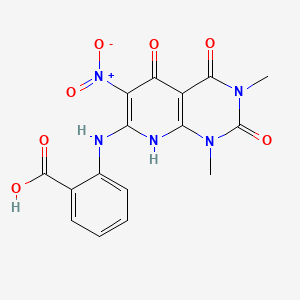
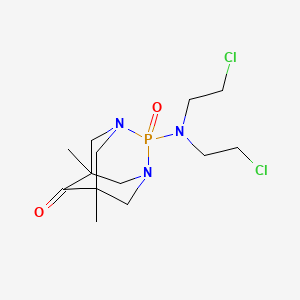

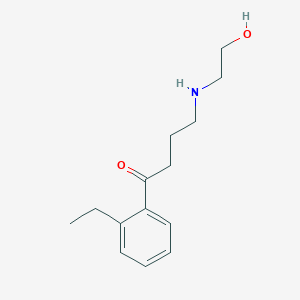
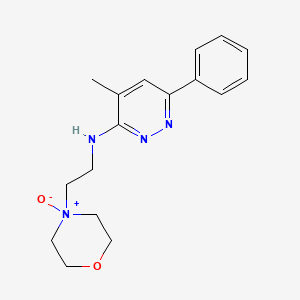
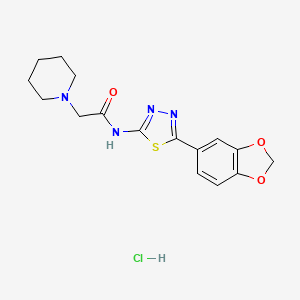
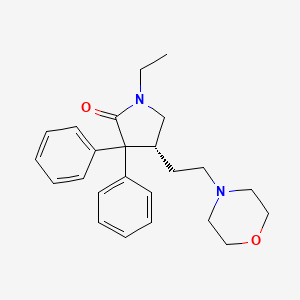
![N,N'-Di-(bis-(2-chloraethyl)-sulfamyl)-hexamethylendiamin [German]](/img/structure/B12751717.png)

